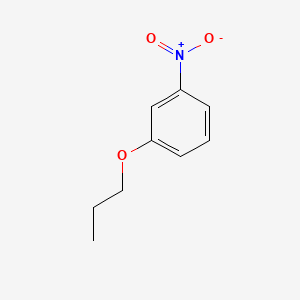

1-nitro-3-propoxybenzene

Description

1-Nitro-3-propoxybenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the 1-position and a propoxy (-O-CH₂CH₂CH₃) group at the 3-position.

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight: ~181.19 g/mol

- Key Features:

- The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions.

- The propoxy group introduces steric bulk and moderate polarity, influencing solubility and reactivity.

Properties

IUPAC Name |

1-nitro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCLUTSGXRLRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220888 | |

| Record name | Benzene, 1-nitro-3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70599-87-0 | |

| Record name | Benzene, 1-nitro-3-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070599870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-nitro-3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-nitro-3-propoxybenzene typically involves the nitration of 3-propoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions. Common reagents for these reactions include halogens (e.g., bromine) and Friedel-Crafts alkylation reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

Substitution: Bromine (Br₂), aluminum chloride (AlCl₃) for Friedel-Crafts reactions

Major Products Formed:

Oxidation: Carboxylic acids, quinones

Reduction: Amino derivatives

Substitution: Halogenated derivatives, alkylated benzene compounds

Scientific Research Applications

Scientific Research Applications

1-Nitro-3-propoxybenzene has been utilized in several scientific domains:

Organic Synthesis

- Intermediate for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. The nitro group can be reduced to amines or other functional groups, facilitating further chemical transformations.

Medicinal Chemistry

- Pharmaceutical Development : The compound's unique structure allows it to be explored for potential pharmaceutical applications, particularly as a building block in drug synthesis. Its derivatives have been investigated for biological activities, including antimicrobial properties.

Biological Studies

- Biochemical Pathway Analysis : this compound is used in studies examining the interaction of nitro compounds with biological systems, helping to elucidate mechanisms of action at the molecular level.

Industrial Applications

This compound has several industrial uses:

- Production of Dyes and Pigments : Its chemical structure allows it to be incorporated into dye manufacturing processes.

- Agrochemicals : The compound can also be utilized in the formulation of pesticides and herbicides.

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Precursor for complex organic molecules | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Potential use in drug development | Antimicrobial activity studies |

| Biological Studies | Interaction studies with biological systems | Mechanistic studies on enzyme interactions |

| Industrial Applications | Production of dyes and agrochemicals | Use in dye formulations and pesticide production |

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. These derivatives were tested for their antibacterial activity against Staphylococcus aureus. Results indicated that certain modifications to the propoxy group enhanced antibacterial efficacy, suggesting potential for developing new antibiotics.

Case Study 2: Biochemical Pathway Analysis

Research conducted by a team at a leading university focused on how this compound interacts with lipoxygenases, enzymes involved in inflammatory processes. The study demonstrated that this compound could inhibit lipoxygenase activity, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-nitro-3-propoxybenzene involves its interaction with various molecular targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The propoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Structural Analogues: Substituent Type and Position

The following compounds are compared based on substituent type, position, and molecular properties (Table 1):

Table 1: Key Properties of 1-Nitro-3-propoxybenzene and Analogues

*Inferred data due to lack of direct evidence.

Substituent Effects on Physicochemical Properties

Electron Effects :

- Nitro Group : Strongly electron-withdrawing, deactivating the ring and directing electrophiles to meta positions.

- Propoxy Group : Electron-withdrawing via oxygen’s inductive effect but donating via resonance, creating complex reactivity patterns.

- Halo Groups (Cl, Br) : Electron-withdrawing, increasing compound polarity and oxidative stability .

Solubility and Polarity :

Biological Activity

1-Nitro-3-propoxybenzene is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including a nitro group and a propoxy side chain, contribute to its diverse interactions with biological systems. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

This compound has the molecular formula and is characterized by:

- A nitro group () which is known for contributing to various biological activities.

- A propoxy group () that enhances solubility and potentially alters the compound's interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting cancer cell proliferation. The mechanism often involves the generation of reactive intermediates that interact with cellular macromolecules, leading to apoptosis in cancer cells. A study highlighted that derivatives of nitro-substituted benzene compounds demonstrate significant antitumor activity through hypoxia-activated mechanisms, which could be leveraged in drug development for targeting hypoxic tumor environments .

2. Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive species that can damage bacterial DNA. This action is crucial for compounds like metronidazole, which serve as effective treatments against various bacterial infections. Similar mechanisms are expected for this compound, suggesting its potential as an antimicrobial agent .

3. Anti-inflammatory Activity

Nitro-containing compounds have been shown to possess anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). This activity is essential for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of nitro-substituted compounds, including this compound:

The biological activity of this compound can be attributed to its ability to undergo metabolic activation. The nitro group can be reduced to form reactive intermediates that interact with cellular targets:

- Reduction Pathway : The nitro group can be reduced to an amine, leading to various reactive species.

- DNA Interaction : These reactive intermediates can bind covalently to DNA, resulting in damage and triggering apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.